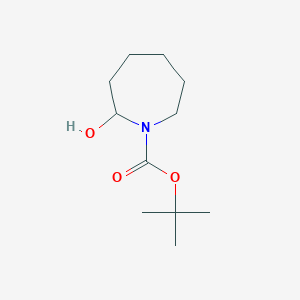

Tert-butyl 2-hydroxyazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-hydroxyazepane-1-carboxylate is a compound of interest in the field of synthetic organic chemistry, particularly due to its potential applications in pharmaceuticals and as an intermediate in various chemical reactions. The compound is characterized by the presence of a tert-butyl group, a hydroxyazepane ring, and a carboxylate moiety. It is related to other tert-butyl compounds that have been synthesized and studied for their chemical properties and potential applications in drug development and materials science.

Synthesis Analysis

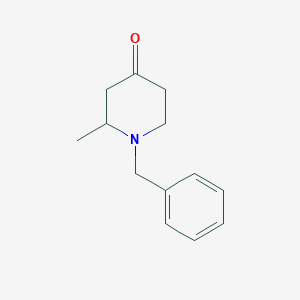

The synthesis of related tert-butyl compounds has been demonstrated in several studies. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production . This synthesis involved intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. Similarly, the multigram asymmetric synthesis of a chiral tetraazamacrocycle with tert-butyl ester groups was developed, highlighting the versatility of tert-butyl compounds in synthesizing complex structures with high optical purity . These studies provide insights into the methodologies that could be applied to the synthesis of tert-butyl 2-hydroxyazepane-1-carboxylate.

Molecular Structure Analysis

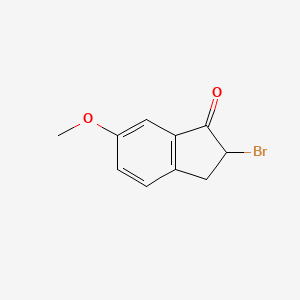

The molecular structure of tert-butyl compounds has been elucidated using various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis . Another study on the chiral version of this compound provided additional structural information, confirming the bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . These findings are relevant for understanding the molecular structure of tert-butyl 2-hydroxyazepane-1-carboxylate, as they demonstrate the structural characterization of similar compounds.

Chemical Reactions Analysis

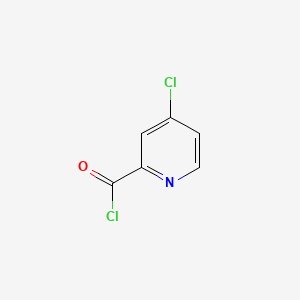

Tert-butyl compounds participate in a variety of chemical reactions. For instance, tert-butyl phenylazocarboxylates have been used in nucleophilic substitutions and radical reactions, showcasing their utility as building blocks in synthetic chemistry . The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have also been explored, with these compounds undergoing reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles . These studies suggest that tert-butyl 2-hydroxyazepane-1-carboxylate could similarly engage in diverse chemical transformations, making it a valuable compound for further research.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are crucial for their practical applications. The isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate using chiral supercritical fluid chromatography (SFC) exemplify the importance of understanding these properties for the separation and purification of enantiomers . The high optical purity achieved in these syntheses indicates the potential for tert-butyl 2-hydroxyazepane-1-carboxylate to be synthesized and isolated with similar precision, which is important for its use in enantioselective reactions and pharmaceutical applications.

科学的研究の応用

1. Chiral Separation and Characterization

Tert-butyl 2-hydroxyazepane-1-carboxylate has been utilized in the field of chiral separation. For instance, Carry et al. (2013) reported the isolation and characterization of its enantiomer, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, via chiral supercritical fluid chromatography (SFC). This method effectively separated enantiomers and identified the stereochemistry of the compound (Carry et al., 2013).

2. Role in Synthesis of Key Intermediates

This compound plays a crucial role in synthesizing key intermediates for various pharmaceuticals. For example, Gomi et al. (2012) established a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate of the Rho-kinase inhibitor K-115, using this compound (Gomi et al., 2012).

3. Use in Polymer Synthesis

In the field of polymer science, tert-butyl 2-hydroxyazepane-1-carboxylate has been used to create high molecular weight polymers with specific functionalities. For instance, Rahimian et al. (2002) discussed the preparation of high molecular weight polysilsesquioxanes with carboxylate functionalities using organotrialkoxysilanes bearing tert-butyl ester groups (Rahimian et al., 2002).

4. In Organic Synthesis and Medicinal Chemistry

This compound has seen application in organic synthesis and medicinal chemistry. For example, Bradshaw et al. (2008) used a derivative of tert-butyl 2-hydroxyazepane-1-carboxylate in synthesizing selective antagonists of muscarinic (M3) receptors (Bradshaw et al., 2008).

5. In Advanced Material Development

Tert-butyl 2-hydroxyazepane-1-carboxylate also contributes to developing advanced materials. Sun et al. (2015) synthesized new benzothizole-modified carbazole derivatives using a tert-butyl moiety for the detection of volatile acid vapors, demonstrating its versatility in material science applications (Sun et al., 2015).

特性

IUPAC Name |

tert-butyl 2-hydroxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h9,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMNPYZNPVXWGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441064 |

Source

|

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxyazepane-1-carboxylate | |

CAS RN |

178172-34-4 |

Source

|

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)